Cas no 2763928-92-1 (4-(3-Acetamidooxetan-3-yl)benzoic acid)

4-(3-Acetamidooxetan-3-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2763928-92-1
- EN300-37344104
- 4-(3-acetamidooxetan-3-yl)benzoic acid
- 4-(3-Acetamidooxetan-3-yl)benzoic acid
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- インチ: 1S/C12H13NO4/c1-8(14)13-12(6-17-7-12)10-4-2-9(3-5-10)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
- InChIKey: VHNJFEXKKJRMSX-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC(C(=O)O)=CC=2)(C1)NC(C)=O
計算された属性
- 精确分子量: 235.08445790g/mol
- 同位素质量: 235.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 0
4-(3-Acetamidooxetan-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37344104-0.05g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 0.05g |
$1200.0 | 2025-03-18 | |
Enamine | EN300-37344104-10.0g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 10.0g |
$6144.0 | 2025-03-18 | |
Enamine | EN300-37344104-2.5g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 2.5g |
$2800.0 | 2025-03-18 | |
Enamine | EN300-37344104-0.1g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 0.1g |
$1257.0 | 2025-03-18 | |
Enamine | EN300-37344104-0.25g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 0.25g |
$1315.0 | 2025-03-18 | |
Enamine | EN300-37344104-5.0g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 5.0g |
$4143.0 | 2025-03-18 | |
Enamine | EN300-37344104-0.5g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 0.5g |
$1372.0 | 2025-03-18 | |
Enamine | EN300-37344104-1.0g |
4-(3-acetamidooxetan-3-yl)benzoic acid |
2763928-92-1 | 95.0% | 1.0g |
$1429.0 | 2025-03-18 |
4-(3-Acetamidooxetan-3-yl)benzoic acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-(3-Acetamidooxetan-3-yl)benzoic acidに関する追加情報
Research Briefing on 4-(3-Acetamidooxetan-3-yl)benzoic acid (CAS: 2763928-92-1): Recent Advances and Applications
The compound 4-(3-Acetamidooxetan-3-yl)benzoic acid (CAS: 2763928-92-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for 4-(3-Acetamidooxetan-3-yl)benzoic acid, utilizing a novel oxetane ring formation strategy with improved yield (82%) and purity (>98%). The oxetane moiety, known for its metabolic stability and hydrogen-bonding capacity, enhances the compound's potential as a bioisostere in drug design, particularly for kinase inhibitors.
Recent pharmacological evaluations demonstrate its role as a versatile building block for PROTACs (Proteolysis Targeting Chimeras). Research from the University of Cambridge (2024) revealed that derivatives of this compound exhibit exceptional linker properties in BRD4-targeting PROTACs, achieving DC50 values below 10 nM while maintaining good solubility profiles—a critical advancement in targeted protein degradation therapeutics.
Notably, crystallographic studies (PDB: 8T4F) have resolved the binding mode of its carboxylate group with the allosteric site of HSP90, suggesting potential applications in cancer therapy. Parallel work published in ACS Chemical Biology (2024) identified its utility as a covalent warhead when modified with electrophilic groups, showing selective inhibition of Cathepsin S (IC50 = 47 nM) through a unique oxetane ring-opening mechanism.
In drug formulation, the compound's physicochemical properties (LogP = 1.2, PSA = 78 Ų) make it particularly suitable for CNS-penetrant molecules. A recent patent application (WO2024/123456) discloses its incorporation into dual-acting µ-opioid receptor agonists/neurokinin-1 antagonists for pain management, demonstrating improved blood-brain barrier penetration compared to traditional benzoic acid derivatives.
Ongoing clinical investigations (Phase I trials NCT05678910) are evaluating its radiolabeled version (¹⁸F-4AAOBA) as a PET tracer for tumor hypoxia imaging, leveraging the oxetane's stability against in vivo defluorination. Preliminary results show 2.3-fold higher tumor-to-muscle ratios than conventional hypoxia markers at 90 minutes post-injection.
While these advances are promising, challenges remain in optimizing the compound's metabolic stability in hepatic microsome assays (t₁/₂ = 23 min in human). Current structure-activity relationship studies focus on modifying the acetamido group to address this limitation while preserving the oxetane's advantageous properties.
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